4-Chloro-2-(4-chlorophenyl)quinazoline
Overview
Description
4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives have been shown to inhibit certain enzymes and receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biological pathways, including those involved in cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-chlorobenzonitrile with 4-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)quinazoline: Similar in structure but lacks the additional chlorine atom.
4-Chloro-2-phenylquinazoline: Similar but with a different substitution pattern on the phenyl ring.
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde: Another quinazoline derivative with different substituents.
Uniqueness
4-Chloro-2-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLKQWYHGPZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355934 | |
Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59490-94-7 | |
Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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